
(r)-2-(2-Chloro-5-fluorophenyl)pyrrolidine
Übersicht
Beschreibung
(R)-2-(2-Chloro-5-fluorophenyl)pyrrolidine, also known as CPP, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. CPP is a chiral compound that belongs to the pyrrolidine class of organic compounds.
Wirkmechanismus
The exact mechanism of action of (r)-2-(2-Chloro-5-fluorophenyl)pyrrolidine is not fully understood. However, (r)-2-(2-Chloro-5-fluorophenyl)pyrrolidine has been shown to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. (r)-2-(2-Chloro-5-fluorophenyl)pyrrolidine has also been shown to increase the release of dopamine and serotonin in certain parts of the brain.
Biochemical and Physiological Effects
(r)-2-(2-Chloro-5-fluorophenyl)pyrrolidine has been shown to have various biochemical and physiological effects. (r)-2-(2-Chloro-5-fluorophenyl)pyrrolidine has been shown to decrease the activity of the mesolimbic dopamine system, which is associated with the positive symptoms of schizophrenia. (r)-2-(2-Chloro-5-fluorophenyl)pyrrolidine has also been shown to increase the activity of the prefrontal cortex, which is associated with cognitive function. (r)-2-(2-Chloro-5-fluorophenyl)pyrrolidine has been shown to decrease the activity of the hypothalamic-pituitary-adrenal axis, which is associated with stress and anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
(r)-2-(2-Chloro-5-fluorophenyl)pyrrolidine has several advantages for lab experiments. (r)-2-(2-Chloro-5-fluorophenyl)pyrrolidine is a highly selective compound, which makes it useful for studying specific receptor systems. (r)-2-(2-Chloro-5-fluorophenyl)pyrrolidine is also relatively stable, which makes it easy to handle and store. However, (r)-2-(2-Chloro-5-fluorophenyl)pyrrolidine has some limitations for lab experiments. (r)-2-(2-Chloro-5-fluorophenyl)pyrrolidine is a chiral compound, which means that it has two enantiomers that can have different biological effects. This can make it difficult to interpret experimental results. (r)-2-(2-Chloro-5-fluorophenyl)pyrrolidine is also a relatively expensive compound, which can limit its use in some experiments.
Zukünftige Richtungen
(r)-2-(2-Chloro-5-fluorophenyl)pyrrolidine has several potential future directions for research. One potential direction is to study the effects of (r)-2-(2-Chloro-5-fluorophenyl)pyrrolidine on other neurotransmitter systems, such as the glutamate system. Another potential direction is to study the effects of (r)-2-(2-Chloro-5-fluorophenyl)pyrrolidine on other neurological and psychiatric disorders, such as bipolar disorder and post-traumatic stress disorder. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for (r)-2-(2-Chloro-5-fluorophenyl)pyrrolidine.
Conclusion
In conclusion, (r)-2-(2-Chloro-5-fluorophenyl)pyrrolidine is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. (r)-2-(2-Chloro-5-fluorophenyl)pyrrolidine has been extensively studied for its antipsychotic, antidepressant, and anxiolytic effects. (r)-2-(2-Chloro-5-fluorophenyl)pyrrolidine has also been shown to have neuroprotective effects and has been studied as a potential treatment for neurodegenerative diseases. While (r)-2-(2-Chloro-5-fluorophenyl)pyrrolidine has several advantages for lab experiments, it also has some limitations. Future research could focus on studying the effects of (r)-2-(2-Chloro-5-fluorophenyl)pyrrolidine on other neurotransmitter systems and developing more efficient synthesis methods.
Wissenschaftliche Forschungsanwendungen
(r)-2-(2-Chloro-5-fluorophenyl)pyrrolidine has been extensively studied for its potential therapeutic applications. (r)-2-(2-Chloro-5-fluorophenyl)pyrrolidine has been shown to have antipsychotic, antidepressant, and anxiolytic effects. (r)-2-(2-Chloro-5-fluorophenyl)pyrrolidine has been studied as a potential treatment for schizophrenia, depression, and anxiety disorders. (r)-2-(2-Chloro-5-fluorophenyl)pyrrolidine has also been shown to have neuroprotective effects and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
(2R)-2-(2-chloro-5-fluorophenyl)pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFN/c11-9-4-3-7(12)6-8(9)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGMZNBMOLQQOL-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=C(C=CC(=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C2=C(C=CC(=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(r)-2-(2-Chloro-5-fluorophenyl)pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



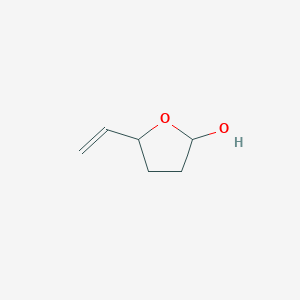

![Ethyl 3-{[3-(propan-2-yloxy)propyl]amino}propanoate](/img/structure/B3223638.png)
![Methyl 3-[(2,2-dimethoxyethyl)amino]-2-methylpropanoate](/img/structure/B3223643.png)
![Pyrrolidine, 1-[2-[2-nitro-3-(phenylmethoxy)phenyl]ethenyl]-](/img/structure/B3223645.png)
![6,8-Dichloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B3223661.png)

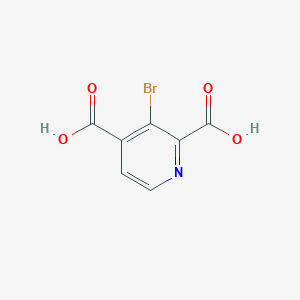
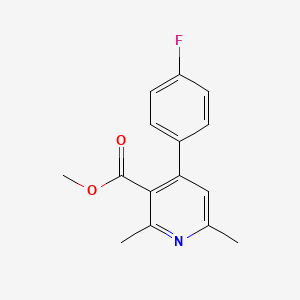
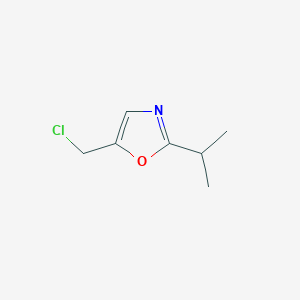
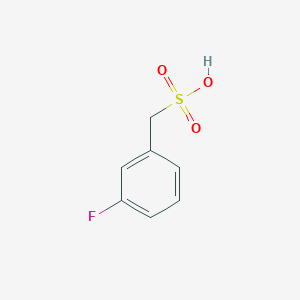
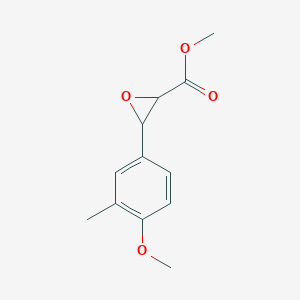
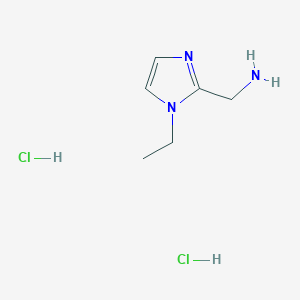
![1-Benzyl-1,6-diazaspiro[3.3]heptane hemioxalate](/img/structure/B3223715.png)